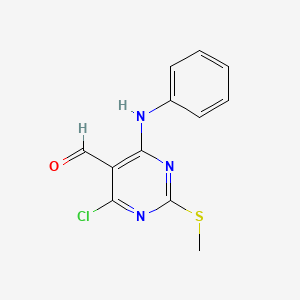
4-Chloro-2-(methylthio)-6-(phenylamino)pyrimidine-5-carbaldehyde
Vue d'ensemble
Description
4-Chloro-2-(methylthio)-6-(phenylamino)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C12H10ClN3OS It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)-6-(phenylamino)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the chlorination of 2-(methylthio)pyrimidine-5-carbaldehyde, followed by the introduction of a phenylamino group. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(methylthio)-6-(phenylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-Chloro-2-(methylthio)-6-(phenylamino)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(methylthio)-6-(phenylamino)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde
- 2-(Methylthio)-4-chloropyrimidine-5-carboxaldehyde
- 4-Chloro-2-(methylthio)-5-pyrimidinecarboxaldehyde
Uniqueness
4-Chloro-2-(methylthio)-6-(phenylamino)pyrimidine-5-carbaldehyde is unique due to the presence of both a phenylamino group and an aldehyde group on the pyrimidine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
444605-10-1 |
|---|---|
Formule moléculaire |
C12H10ClN3OS |
Poids moléculaire |
279.75 g/mol |
Nom IUPAC |
4-anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C12H10ClN3OS/c1-18-12-15-10(13)9(7-17)11(16-12)14-8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,16) |
Clé InChI |
OOVFJRLQYBGISX-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=C(C(=N1)Cl)C=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
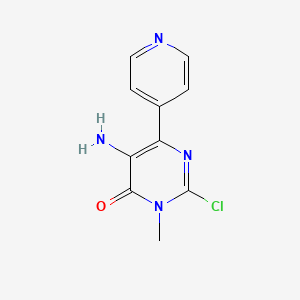
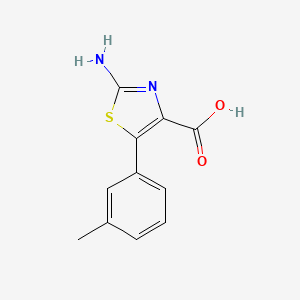
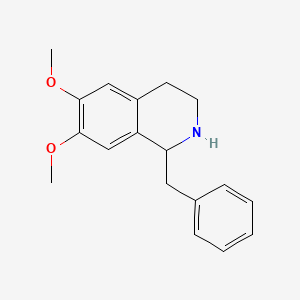
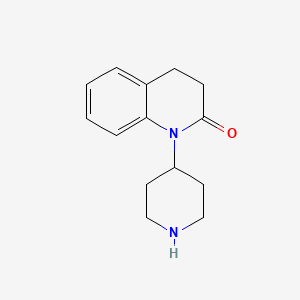
![Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]-](/img/structure/B8770177.png)
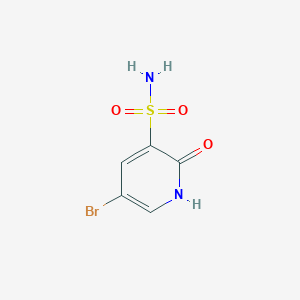
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(2-thienyl)-](/img/structure/B8770188.png)
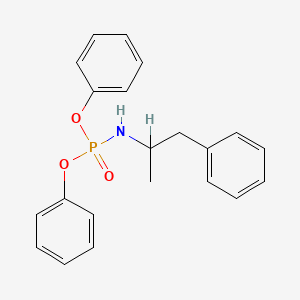
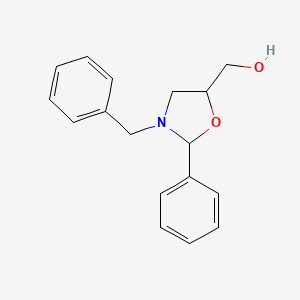
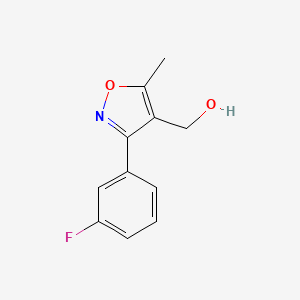
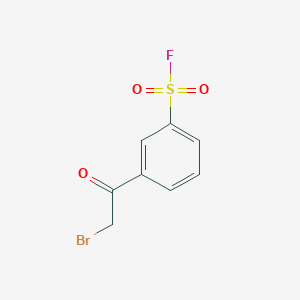
![7-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B8770210.png)
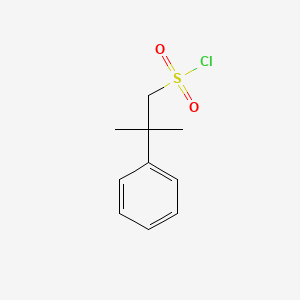
![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, N,N-dimethyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B8770236.png)
